molecular formula C21H27N3O3 B5667777 N-(2-methoxyethyl)-3-[(1-naphthoylamino)methyl]piperidine-1-carboxamide

N-(2-methoxyethyl)-3-[(1-naphthoylamino)methyl]piperidine-1-carboxamide

Cat. No. B5667777
M. Wt: 369.5 g/mol
InChI Key: CIVBDBMTGMWFPS-UHFFFAOYSA-N
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Description

"N-(2-methoxyethyl)-3-[(1-naphthoylamino)methyl]piperidine-1-carboxamide" is a compound of interest in medicinal chemistry. It features structural components common in bioactive molecules, such as a piperidine ring and a naphthoylamino group, making it a candidate for various biological interactions.

Synthesis Analysis

  • Synthesis Methodology : The synthesis of related compounds typically involves multi-step organic reactions, starting from simpler molecules like piperidin-4-ylmethanol. These processes often include acylation, sulfonation, and substitution reactions to introduce the necessary functional groups (Wang, Wang, Tang, & Xu, 2015).

Molecular Structure Analysis

  • Molecular Interaction and Conformation : Compounds with similar structural features have been analyzed using methods like the AM1 molecular orbital method for conformational analysis, which identifies distinct conformations and their stability. Such analysis is crucial for understanding how these molecules might interact with biological receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Chemical Reactions and Properties

  • Reactivity with Receptors : Similar compounds have been studied for their interaction with receptors like the CB1 cannabinoid receptor. This involves understanding how different substituents and conformations affect binding and activity (Shim et al., 2002).
  • Synthetic Flexibility : The presence of functional groups like carboxamide allows for various synthetic modifications, which can be used to tailor the molecule for specific biological activities or properties (Lee & Park, 2002).

Physical Properties Analysis

  • Solubility and Stability : The physical properties of such compounds, including solubility and stability, are influenced by their molecular structure. The presence of specific functional groups can affect these properties, which is important for their potential application in drug formulation.
  • Polymorphism : Compounds with a similar structure have been studied for their polymorphic forms, which can exhibit different physical properties like melting points, solubility, and bioavailability (Sahoo, Kumar, Kumar, & Kumar, 2020).

properties

IUPAC Name

N-(2-methoxyethyl)-3-[(naphthalene-1-carbonylamino)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-27-13-11-22-21(26)24-12-5-6-16(15-24)14-23-20(25)19-10-4-8-17-7-2-3-9-18(17)19/h2-4,7-10,16H,5-6,11-15H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVBDBMTGMWFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCCC(C1)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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